molecular formula C7H12O5 B8309207 Methyl 2-(acetyloxy)-4-hydroxybutanoate

Methyl 2-(acetyloxy)-4-hydroxybutanoate

Cat. No. B8309207
M. Wt: 176.17 g/mol
InChI Key: YSGZCFNKXYURQO-UHFFFAOYSA-N
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Patent
US07932394B2

Procedure details

5 g of dl-maleic acid was dissolved in 20 ml of acetyl chloride, and stirred under heat at 45° C. for 3 hours. Acetyl chloride was evaporated away under reduced pressure, the resulting crude product was dissolved in 30 ml of methanol, and stirred overnight. The solvent was evaporated away under reduced pressure to obtain 5.3 g of 3-(acetyloxy)-4-methoxy-4-oxobutanoic acid as a pale yellow oil. In an ice bath, 10 ml of borane-dimethylsulfide complex (10 M) was added to a tetrahydrofuran (25 ml) solution of 5.3 g of 3-(acetyloxy)-4-methoxy-4-oxobutanoic acid, and stirred at room temperature for 24 hours. Aqueous 10% citric acid was added to the reaction liquid, extracted with chloroform, and the organic layer was washed with saturated saline water. After dried, the solvent was evaporated away under reduced pressure to obtain 5.1 g of methyl 2-(acetyloxy)-4-hydroxybutanoate as a colorless transparent oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]([C:10]([O:12][CH3:13])=[O:11])[CH2:6][C:7](O)=[O:8])(=[O:3])[CH3:2].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1>[C:1]([O:4][CH:5]([CH2:6][CH2:7][OH:8])[C:10]([O:12][CH3:13])=[O:11])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)(=O)OC(CC(=O)O)C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with saturated saline water
CUSTOM
Type
CUSTOM
Details
After dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)OC)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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